An In-depth Technical Guide to 1-Benzyl-5-hydroxymethyl-pyrrolidin-3-ol: Synthesis, Properties, and Therapeutic Potential
An In-depth Technical Guide to 1-Benzyl-5-hydroxymethyl-pyrrolidin-3-ol: Synthesis, Properties, and Therapeutic Potential
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of 1-Benzyl-5-hydroxymethyl-pyrrolidin-3-ol, a chiral molecule of significant interest in medicinal chemistry. The pyrrolidine scaffold is a privileged structural motif found in a multitude of bioactive natural products and FDA-approved drugs, making its derivatives, such as the title compound, attractive targets for novel therapeutic development.[1]
Molecular Structure and Physicochemical Properties
1-Benzyl-5-hydroxymethyl-pyrrolidin-3-ol possesses a five-membered saturated nitrogen heterocycle functionalized with a benzyl group on the nitrogen atom, a hydroxyl group at the 3-position, and a hydroxymethyl group at the 5-position. The presence of two stereocenters at positions 3 and 5 gives rise to four possible stereoisomers. The specific stereochemistry profoundly influences the biological activity of the molecule due to the enantioselective nature of protein-ligand interactions.[1]
The key physicochemical properties are summarized in the table below. It is important to note that these properties can vary slightly between different stereoisomers.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₇NO₂ | [2][3] |
| Molecular Weight | 207.27 g/mol | [2][3] |
| CAS Numbers | (3R,5S): 107746-25-8[2], (3S,5S): 635299-92-2[4] | J&W Pharmlab, Capot Chemical |
| Appearance | Not specified in available literature | |
| Solubility | Not specified in available literature | |
| Melting Point | Not specified in available literature | |
| Boiling Point | Not specified in available literature |
Synthesis of 1-Benzyl-5-hydroxymethyl-pyrrolidin-3-ol
The synthesis of specific stereoisomers of 1-Benzyl-5-hydroxymethyl-pyrrolidin-3-ol is crucial for evaluating their distinct biological activities. A known synthetic route to the (3S,5S) stereoisomer involves the reduction of a proline-derived precursor.
Synthesis of (3S,5S)-1-benzyl-5-hydroxymethylpyrrolidin-3-ol
A reported synthesis for the (3S,5S)-isomer starts from the corresponding methyl ester, (2S,4S)-1-benzyl-4-hydroxy-pyrrolidine-2-carboxylic acid methyl ester. The ester is reduced to the desired diol using a powerful reducing agent.
Reaction Scheme:
Caption: Synthesis of (3S,5S)-1-benzyl-5-hydroxymethylpyrrolidin-3-ol.
Experimental Protocol (Literature-derived):
While a detailed, step-by-step protocol with precise quantities and reaction conditions is not available in the reviewed literature, the synthesis involves the reduction of (2S,4S)-1-benzyl-4-hydroxy-pyrrolidine-2-carboxylic acid methyl ester with lithium aluminum tetrahydride (LiAlH₄) in tetrahydrofuran (THF) as a solvent. The reaction is reported to proceed over 30 minutes and yields the target compound, (3S,5S)-1-benzyl-5-hydroxymethylpyrrolidin-3-ol, in approximately 60% yield.[3]
Causality behind Experimental Choices:
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Lithium Aluminum Hydride (LiAlH₄): This is a potent, non-selective reducing agent capable of reducing esters to primary alcohols. Its use is necessary to convert the methyl ester at the 2-position to the hydroxymethyl group.
-
Tetrahydrofuran (THF): THF is a common aprotic solvent for reactions involving LiAlH₄ as it is relatively inert to the reducing agent and effectively solubilizes many organic compounds.
Self-Validating System:
The success of this reaction would be validated through standard analytical techniques. Thin-layer chromatography (TLC) would be used to monitor the disappearance of the starting material and the appearance of the product. Following work-up and purification (e.g., by column chromatography), the structure and purity of the product would be confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Spectroscopic Characterization
Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for 1-Benzyl-5-hydroxymethyl-pyrrolidin-3-ol are not available in the public scientific literature. For researchers synthesizing this compound, the following are expected characteristic signals based on its structure:
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¹H NMR: Signals corresponding to the aromatic protons of the benzyl group, the benzylic protons, the protons of the pyrrolidine ring (including diastereotopic protons), and the protons of the hydroxyl and hydroxymethyl groups.
-
¹³C NMR: Resonances for the carbon atoms of the benzyl group, the pyrrolidine ring, and the hydroxymethyl group.
-
IR Spectroscopy: Characteristic absorption bands for O-H stretching (from the two hydroxyl groups), C-H stretching (aromatic and aliphatic), and C-N stretching.
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Mass Spectrometry: The molecular ion peak corresponding to the compound's molecular weight (207.27 g/mol ) and fragmentation patterns characteristic of the loss of functional groups.
Therapeutic Potential and Applications in Drug Discovery
The pyrrolidine scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. While specific pharmacological data for 1-Benzyl-5-hydroxymethyl-pyrrolidin-3-ol is limited, the structural class of N-benzylpyrrolidines has shown significant promise in several therapeutic areas.
Potential as an Anticancer Agent
Numerous studies have demonstrated the antiproliferative effects of substituted pyrrolidines. The structural features of these compounds allow for diverse substitutions, which can be optimized to achieve potent and selective anticancer activity. Some pyrrolidine derivatives have been shown to induce cell cycle arrest and apoptosis in cancer cell lines.[1] The presence of hydroxyl groups on the pyrrolidine ring of 1-Benzyl-5-hydroxymethyl-pyrrolidin-3-ol offers opportunities for further derivatization to enhance its potential as an anticancer agent.
Potential in Neurodegenerative Diseases
N-benzylpyrrolidine derivatives have been investigated for their potential in treating neurodegenerative disorders such as Alzheimer's disease. These compounds have been designed as multi-target agents, exhibiting inhibitory activity against enzymes like β-secretase-1 (BACE-1) and cholinesterases (AChE and BuChE), which are implicated in the pathology of Alzheimer's. The benzyl group is a common feature in many centrally active agents, and its presence in the target molecule suggests potential for blood-brain barrier penetration.
Potential as an Anti-inflammatory Agent
The pyrrolidine core is also found in compounds with anti-inflammatory properties. The development of novel anti-inflammatory drugs is an active area of research, and the functional groups on 1-Benzyl-5-hydroxymethyl-pyrrolidin-3-ol could be modified to explore its potential in this area.
Workflow for Biological Evaluation:
Caption: Workflow for the biological evaluation of 1-Benzyl-5-hydroxymethyl-pyrrolidin-3-ol.
Future Perspectives
1-Benzyl-5-hydroxymethyl-pyrrolidin-3-ol represents a valuable scaffold for the development of novel therapeutic agents. The key areas for future research include:
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Development of detailed and optimized synthetic protocols for all stereoisomers to enable comprehensive biological evaluation.
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Full spectroscopic characterization of each stereoisomer to create a public reference for researchers.
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Systematic in vitro and in vivo evaluation of the biological activities of each stereoisomer in the areas of oncology, neurodegenerative diseases, and inflammation.
-
Structure-activity relationship (SAR) studies to guide the design and synthesis of more potent and selective derivatives.
The exploration of this and related N-benzylpyrrolidine derivatives holds significant potential for the discovery of new and effective medicines.
References
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PubChem. (3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol hydrochloride. [Link]
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PubChem. (3r,5s)-5-(hydroxymethyl)pyrrolidin-3-ol hydrochloride. [Link]
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MolAid. (3S,5S)-1-benzyl-5-hydroxymethylpyrrolidin-3-ol. [Link]
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Capot Chemical. (3S,5S)-1-benzyl-5-hydroxyméthyl-pyrrolidine-3-ol. [Link]
-
PubChem. (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-OL. [Link]
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Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4877. [Link]
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PubChem. (3R,5S)-5-(hydroxymethyl)-1-tosylpyrrolidin-3-ol. [Link]
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ChemSrc. (3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol. [Link]
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